molecular formula C24H25N5O3 B10878007 (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878007
M. Wt: 431.5 g/mol
InChI Key: VSMOJNPFIADPQJ-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolone core, substituted with methoxyphenyl groups and an imidazole-containing side chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic or basic conditions.

    Substitution with Methoxyphenyl Groups:

    Attachment of the Imidazole Side Chain: The imidazole-containing side chain can be introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with an appropriate electrophile, such as a halogenated ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the pyrazolone core, potentially altering the compound’s electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s imidazole moiety suggests potential interactions with biological macromolecules, such as enzymes and receptors. This makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s structure hints at possible pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research could explore its efficacy and mechanism of action in various disease models.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of target proteins. The methoxyphenyl groups might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks methoxy groups.

    (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure with hydroxy groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one may enhance its solubility and stability compared to similar compounds. These groups can also influence the compound’s electronic properties, potentially leading to unique biological activities.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H25N5O3/c1-16(26-13-12-18-14-25-15-27-18)22-23(17-4-8-20(31-2)9-5-17)28-29(24(22)30)19-6-10-21(32-3)11-7-19/h4-11,14-15,28H,12-13H2,1-3H3,(H,25,27)

InChI Key

VSMOJNPFIADPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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